5'-Deoxy-5'-iodouridine 5'-Deoxy-5'-iodouridine
Brand Name: Vulcanchem
CAS No.: 14259-58-6
VCID: VC20988113
InChI: InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O
Molecular Formula: C9H11IN2O5
Molecular Weight: 354.10 g/mol

5'-Deoxy-5'-iodouridine

CAS No.: 14259-58-6

Cat. No.: VC20988113

Molecular Formula: C9H11IN2O5

Molecular Weight: 354.10 g/mol

* For research use only. Not for human or veterinary use.

5'-Deoxy-5'-iodouridine - 14259-58-6

Specification

CAS No. 14259-58-6
Molecular Formula C9H11IN2O5
Molecular Weight 354.10 g/mol
IUPAC Name 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1
Standard InChI Key NEMNIUYGXIQPPK-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator